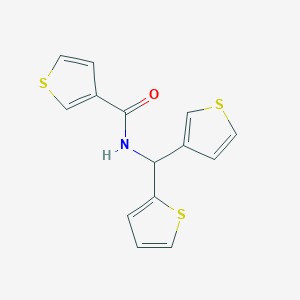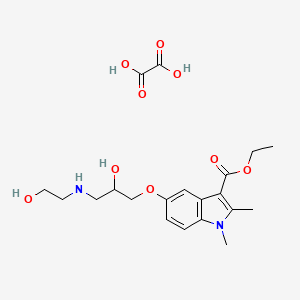
3-(4-Chlorophenyl)sulfonyl-6-fluoro-4-(4-methylpiperazin-1-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as quinolines and derivatives. Quinolines are compounds containing a quinoline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of suitable precursors under specific conditions. For instance, a common method for synthesizing quinolines involves the Skraup reaction, which is a chemical reaction used to synthesize quinolines. It is named after the Czech chemist Zdenko Hans Skraup .Molecular Structure Analysis
Quinolines are bicyclic structures with one benzene ring fused to a pyridine ring. In the case of this specific compound, additional functional groups are attached to the quinoline core, including a chlorophenyl group, a sulfonyl group, a fluorine atom, and a methylpiperazine group .Chemical Reactions Analysis
Quinolines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations. The reactivity of a specific quinoline derivative will depend on the nature and position of its substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific quinoline derivative will depend on its exact structure. In general, quinolines are aromatic and relatively stable. They are often crystalline solids at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis, Spectroscopic, DFT, HSA Binding and Docking Studies : A derivative of 3-(4-Chlorophenyl)sulfonyl-6-fluoro-4-(4-methylpiperazin-1-yl)quinoline, specifically 1,5-Bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione, was synthesized and characterized using various techniques such as X-ray Crystallography and NMR. The molecule's reactivity sites and biological activity were analyzed through DFT calculations and molecular docking studies, revealing potential binding sites for electrophilic and nucleophilic attacks, and HSA binding values close to experimental data (Murugesan et al., 2021).
Crystal Structure Analysis : The compound Marbofloxacin, a derivative of the quinoline class, was studied for its crystal structure. The study detailed the spatial arrangements and conformations of the molecule, providing insights into its chemical behavior and potential interactions (Shen et al., 2012).
Catalytic Applications
Green Approach for Synthesis of Piperazinyl-Quinolinyl Pyran Derivatives : A nanocrystalline titania-based sulfonic acid material was utilized for the synthesis of derivatives related to this compound. This method, employing solvent-free conditions, highlighted the efficiency, eco-friendliness, and reusability of the catalyst for large-scale production (Murugesan et al., 2016).
Synthesis of Ethyl–Piperazinyl Quinolinyl-(E)-Chalcone Derivatives : Another study capitalized on a titanium-based sulfonic acid catalyst for synthesizing derivatives, showcasing an environmentally benign method and efficient catalytic activity. The research also delved into the characterization of the catalyst and the molecular structure of the synthesized compounds, along with their potential biological applications (Murugesan et al., 2017).
Biological Applications and Drug Development
New Quinoline-Triazole Conjugates with Antiviral Properties against SARS-CoV-2 : Quinoline scaffolds were utilized to design and synthesize small molecules, resulting in compounds that demonstrated high potency against SARS-CoV-2. This study emphasizes the role of quinoline derivatives in developing therapeutic agents for viral infections (Seliem et al., 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-fluoro-4-(4-methylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3O2S/c1-24-8-10-25(11-9-24)20-17-12-15(22)4-7-18(17)23-13-19(20)28(26,27)16-5-2-14(21)3-6-16/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUBYQAJFVSRPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

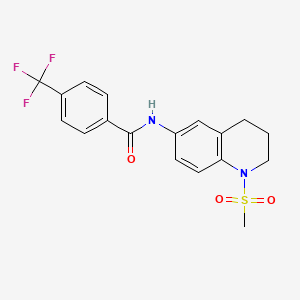
![{1-[4-(Trifluoromethyl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol](/img/structure/B2478989.png)
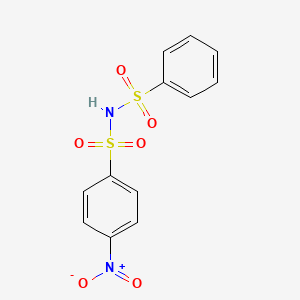
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-fluorobenzamide](/img/structure/B2478991.png)
![Tert-butyl 3-(hydroxymethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2478992.png)
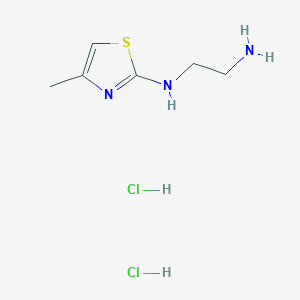
![N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2478998.png)
![2-chloro-N-[3-cyano-4,5-bis(thiophen-2-yl)furan-2-yl]acetamide](/img/structure/B2478999.png)
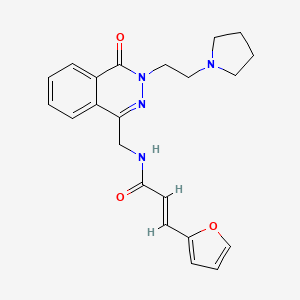

![Methyl 4-[[4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]benzoyl]amino]benzoate](/img/structure/B2479006.png)
